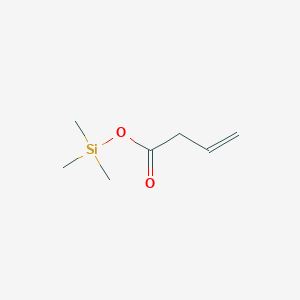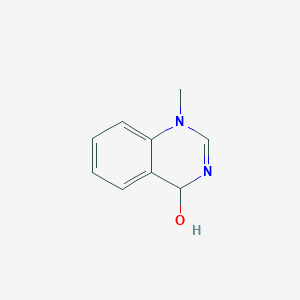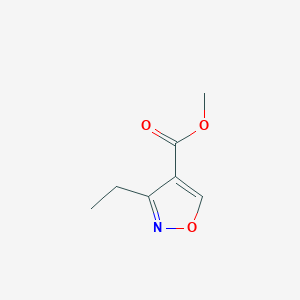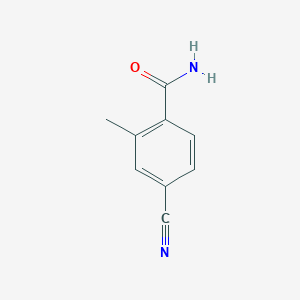
3-Butenoic acid, trimethylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylsilyl But-3-enoate is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a but-3-enoate moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of silyl enol ethers, which are valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Trimethylsilyl But-3-enoate can be synthesized through the silylation of but-3-enoic acid or its derivatives. One common method involves the reaction of but-3-enoic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired silyl ester.
Industrial Production Methods: On an industrial scale, the production of Trimethylsilyl But-3-enoate may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions: Trimethylsilyl But-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles like halides or alkoxides are often employed.
Major Products: The major products formed from these reactions include silyl-protected alcohols, carbonyl compounds, and various substituted derivatives.
Aplicaciones Científicas De Investigación
Trimethylsilyl But-3-enoate finds applications in several fields:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules, particularly in the formation of silyl enol ethers.
Biology: The compound can be utilized in the modification of biomolecules for analytical purposes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: Trimethylsilyl But-3-enoate is employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Trimethylsilyl But-3-enoate exerts its effects involves the formation of silyl enol ethers. These intermediates are highly reactive and can participate in various chemical transformations. The trimethylsilyl group acts as a protecting group, stabilizing the enolate form and facilitating subsequent reactions.
Comparación Con Compuestos Similares
Trimethylsilyl Acetate: Similar in structure but with an acetate group instead of a but-3-enoate moiety.
Trimethylsilyl Propionate: Contains a propionate group, differing in the length of the carbon chain.
Trimethylsilyl Butyrate: Features a butyrate group, differing in the position of the double bond.
Uniqueness: Trimethylsilyl But-3-enoate is unique due to the presence of the but-3-enoate moiety, which imparts distinct reactivity and stability compared to other silyl esters. This makes it particularly valuable in specific synthetic applications where the but-3-enoate functionality is required.
Propiedades
IUPAC Name |
trimethylsilyl but-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-5-6-7(8)9-10(2,3)4/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLWVYLLRXIFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC(=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00465352 |
Source


|
| Record name | 3-Butenoic acid, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13688-54-5 |
Source


|
| Record name | 3-Butenoic acid, trimethylsilyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00465352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1S,2S,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11918561.png)
![2-Fluoro-8-azaspiro[4.5]decane](/img/structure/B11918569.png)
![5H-Indeno[5,6-b]furan](/img/structure/B11918583.png)
![2H-Isoxazolo[5,4-B]indole](/img/structure/B11918584.png)
![2-Azaspiro[4.5]decan-8-amine](/img/structure/B11918598.png)



